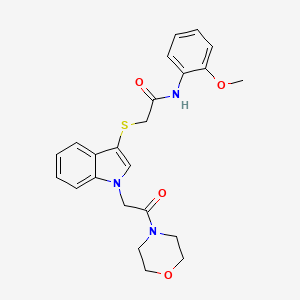

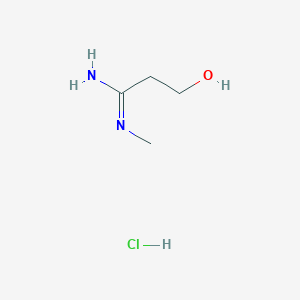

![molecular formula C9H9N5OS B2874487 2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile CAS No. 922027-90-5](/img/structure/B2874487.png)

2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The intermediates undergo a Williamson ether synthesis followed by an intramolecular cyclization reaction in polyphosphoric acid (PPA) with microwave irradiation .Molecular Structure Analysis

The molecular structure of similar compounds has been established based on spectral data, elemental analyses, and alternative synthetic routes . The structures of these compounds were further corroborated through single-crystal X-ray diffraction measurements .Chemical Reactions Analysis

The intermediates of similar compounds underwent selectively rapid S-alkylation reaction, in which any possible N-, O-, or C-alkylation of the same substrate is much slower and hence negligible . A unique and facile synthesis of a similar compound, 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (HBCM), and a proposed mechanism for its formation are described .Physical And Chemical Properties Analysis

The densities of similar compounds ranged from 1.77 to 1.97 g cm−3 . Most of the energetic salts decomposed above 230 °C and tended to be insensitive to impact, friction, and electrostatic discharge .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound is part of a class of chemicals that have been synthesized for their potential antimicrobial properties. The triazolopyrimidine moiety, in particular, is known to exhibit a broad spectrum of biological activities, including antimicrobial effects . Research suggests that derivatives of triazolopyrimidines can be effective against various microorganisms, making them valuable for developing new antimicrobial agents.

Agricultural Chemicals

The unique structure of triazolopyrimidines has been utilized in the synthesis of novel agricultural chemicals. These compounds have been shown to possess properties that can be harnessed to develop effective pesticides and herbicides, contributing to the protection of crops and yield improvement .

High-Energy Materials

Research into high-energy-density materials has identified triazolopyrimidines as potential candidates due to their energetic properties. These compounds can be used in the development of explosives and propellants, with applications in both civilian and military domains .

HIV Research

The binding affinity of triazolopyrimidines to HIV TAR RNA has been the subject of pharmacological studies. This interaction is crucial for understanding the mechanism of action of potential anti-HIV drugs and for the development of new therapies targeting the HIV virus .

Eigenschaften

IUPAC Name |

2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS/c1-2-6-5-7(15)11-8-12-13-9(14(6)8)16-4-3-10/h5H,2,4H2,1H3,(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIIHIADOVVXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=NN=C(N12)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2874405.png)

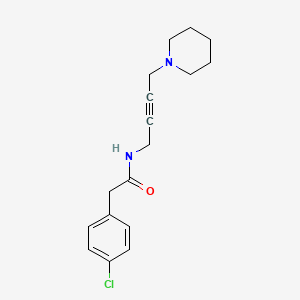

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)

![2-(4-methoxyphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874416.png)

![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)

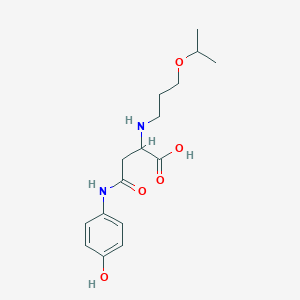

![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)